3-methyl-5-{(Z)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolane-2,4-dione
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Overview
Description
3-methyl-5-{(Z)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolane-2,4-dione is a complex organic compound that features a thiazolane ring, a triazole ring, and a phenyl group
Mechanism of Action
Target of Action
The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells .
Mode of Action
The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction inhibits the enzyme’s activity, thereby disrupting the synthesis of estrogens . The inhibition of estrogen production can lead to the suppression of estrogen-dependent cancer cell growth .
Biochemical Pathways
The compound affects the estrogen biosynthesis pathway by inhibiting the aromatase enzyme . This enzyme is responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, the compound reduces the levels of estrogens, which can inhibit the growth of estrogen-dependent cancer cells .
Result of Action
The compound has shown promising cytotoxic activity against certain cancer cell lines . For instance, it has demonstrated cytotoxic activity against the Hela cell line . This suggests that the compound may induce cell death in cancer cells, thereby inhibiting tumor growth .
Biochemical Analysis
Biochemical Properties
The 1,2,4-triazole ring in 3-methyl-5-{(Z)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolane-2,4-dione plays a crucial role in its biochemical interactions. This compound has been found to exhibit inhibitory activity against the carbonic anhydrase-II enzyme . The presence of polar groups at the 1H-1,2,3-triazole substituted phenyl ring in this compound contributes to its overall activity .
Cellular Effects
In terms of cellular effects, this compound has been found to exhibit cytotoxic activity against human breast cancer cell line MCF-7 . This compound influences cell function by inducing apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding with the active site residues of the carbonic anhydrase-II enzyme . This binding interaction results in the inhibition of the enzyme, thereby affecting cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-{(Z)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolane-2,4-dione typically involves multi-step organic reactions. One common method involves the condensation of a thiazolane derivative with a triazole-containing phenyl compound under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-{(Z)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The phenyl and triazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or triazole rings.
Scientific Research Applications
3-methyl-5-{(Z)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolane-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Thiazole derivatives: Compounds with a thiazole ring that have diverse applications in medicinal chemistry.
Phenyl-substituted heterocycles: These compounds have a phenyl group attached to a heterocyclic ring, similar to the structure of 3-methyl-5-{(Z)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolane-2,4-dione.
Uniqueness
The uniqueness of this compound lies in its combination of a thiazolane ring, a triazole ring, and a phenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
(5Z)-3-methyl-5-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c1-16-12(18)11(20-13(16)19)6-9-2-4-10(5-3-9)17-8-14-7-15-17/h2-8H,1H3/b11-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKSVAPFTFEFOZ-WDZFZDKYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)N3C=NC=N3)SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)N3C=NC=N3)/SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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